molecular formula C21H23N5O3 B6428255 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide CAS No. 2034633-07-1

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No.: B6428255
CAS No.: 2034633-07-1
M. Wt: 393.4 g/mol
InChI Key: ATXXUKYEARXPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is further substituted with a 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl chain.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-21(2)12-15-4-3-5-17(19(15)29-21)28-14-18(27)24-8-10-26-11-9-25-20(26)16-13-22-6-7-23-16/h3-7,9,11,13H,8,10,12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXXUKYEARXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CN=C3C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Benzimidazole-Based Acetamides 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) This compound (from ) shares a benzimidazole-thioacetamide backbone but lacks the benzofuran and pyrazine groups. It exhibits antimicrobial and anticancer activities, with structural optimization emphasizing the importance of electron-withdrawing substituents (e.g., 2,4-dinitrophenyl) for enhanced bioactivity . 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (30065-35-1) A structurally simpler analog () replaces the benzofuran with a p-tolyl group.

Pesticidal Acetamides Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) A chloroacetamide herbicide () shares the acetamide scaffold but incorporates a pyrazole ring and chloro-substituent. Its mode of action involves inhibition of very-long-chain fatty acid synthesis, contrasting with the target compound’s likely heterocyclic-targeted mechanism . Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) Another herbicidal analog (), this compound lacks aromatic heterocycles but retains the chloroacetamide motif critical for lipid biosynthesis disruption .

Benzofuran Derivatives 2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate (22) Synthesized in , this compound combines benzimidazole and cyclohexyl groups but omits the pyrazine-imidazole chain.

Bioactivity and Mechanism Comparison

Compound Core Structure Key Functional Groups Bioactivity Mechanism Insights
Target Compound Benzofuran + Imidazole-Pyrazine Oxy-acetamide, Pyrazinyl-imidazole Likely enzyme/receptor modulation Heterocyclic interaction (speculative)
W1 () Benzimidazole + Thioacetamide Dinitrophenyl, Thioether Antimicrobial, Anticancer Electron-withdrawing group effects
Metazachlor () Chloroacetamide + Pyrazole Chloro, Pyrazole Herbicidal VLCFA inhibition
30065-35-1 () Benzimidazole + Acetamide p-Tolyl, Thioether Pesticidal, Antimicrobial Enzyme disruption

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